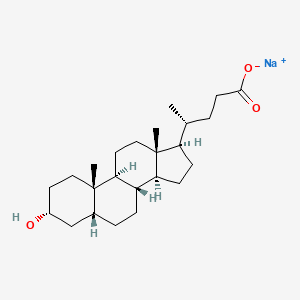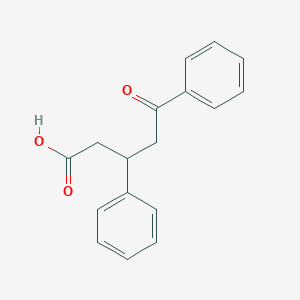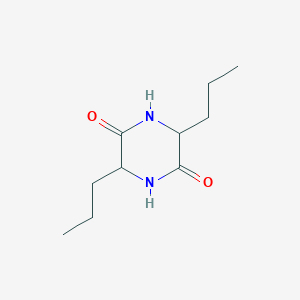
2,5-Piperazinedione, 3,6-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Piperazinedione, 3,6-dipropyl- is a cyclic organic compound with the molecular formula C10H18N2O2 It is a derivative of piperazinedione, characterized by the presence of two propyl groups attached to the nitrogen atoms at positions 3 and 6 of the piperazinedione ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 3,6-dipropyl- typically involves the cyclization of appropriate dipeptides or the reaction of diketopiperazines with propylating agents. One common method is the radical bromination of symmetric diketopiperazines followed by substitution reactions to introduce the propyl groups . The reaction conditions often involve the use of radical initiators such as N-bromosuccinimide and solvents like dichloromethane.
Industrial Production Methods
Industrial production of 2,5-Piperazinedione, 3,6-dipropyl- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Piperazinedione, 3,6-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Halogenation and alkylation reactions are common, where halogen atoms or alkyl groups replace hydrogen atoms on the piperazinedione ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide for bromination, followed by nucleophilic substitution with alkyl halides.
Major Products
The major products formed from these reactions include various substituted piperazinediones, diketones, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5-Piperazinedione, 3,6-dipropyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-Piperazinedione, 3,6-dipropyl- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-
- 2,5-Diketopiperazine
- Hexahydropyrrolizin-3-one
Uniqueness
2,5-Piperazinedione, 3,6-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
5625-47-8 |
|---|---|
Formule moléculaire |
C10H18N2O2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
3,6-dipropylpiperazine-2,5-dione |
InChI |
InChI=1S/C10H18N2O2/c1-3-5-7-9(13)12-8(6-4-2)10(14)11-7/h7-8H,3-6H2,1-2H3,(H,11,14)(H,12,13) |
Clé InChI |
KHFKCDGGFAJKOO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(=O)NC(C(=O)N1)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14725790.png)
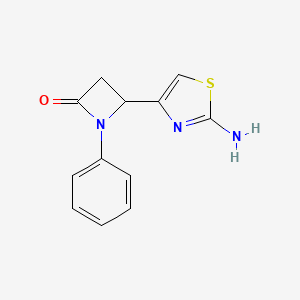


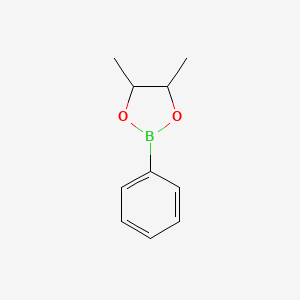

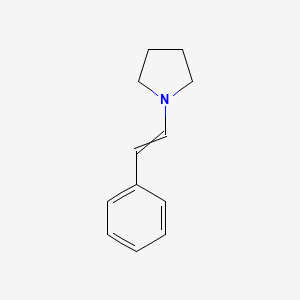
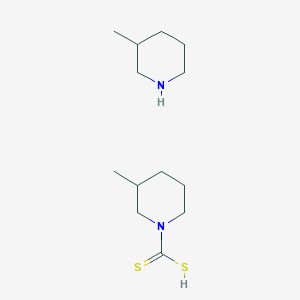



![hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene](/img/structure/B14725853.png)
